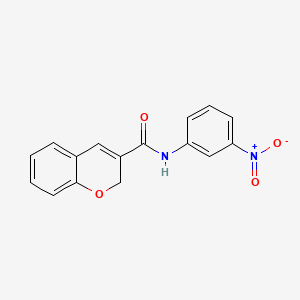

N-(3-nitrophenyl)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-nitrophenyl)-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a nitrophenyl group (a benzene ring with a nitro group (-NO2) attached), and a carboxamide group (a derivative of carboxylic acids where the hydroxyl group has been replaced by an amine group) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and phenyl rings, the nitro group, and the carboxamide group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

The nitro group is electron-withdrawing, which means it would decrease the electron density in the phenyl ring and make it less reactive towards electrophilic aromatic substitution reactions . The chromene ring and the carboxamide group could also participate in various chemical reactions, but the specifics would depend on the exact structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the positions of the functional groups and the overall shape of the molecule would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Catalysis

N-(3-nitrophenyl)-2H-chromene-3-carboxamide: can serve as a precursor for the synthesis of Schiff bases, which are known for their catalytic applications. Schiff bases are utilized in various catalytic processes, including asymmetric synthesis and catalysis in organic reactions. The presence of the nitro group in the compound could potentially enhance the catalytic efficiency due to its electron-withdrawing nature, which can stabilize the transition states of reactions .

Medicinal Chemistry

This compound’s structure suggests potential for pharmacological activity. The nitro group is a common feature in drugs with diverse effects, and the chromene moiety is present in several natural products with biological activity. Research could explore its use as an antimicrobial agent, particularly against multidrug-resistant bacteria, where modifications to the nitrophenyl group could lead to variations in activity and toxicity .

Materials Science

In materials science, N-(3-nitrophenyl)-2H-chromene-3-carboxamide could be investigated for the development of novel organic semiconductors. Its rigid planar structure and potential for π-π stacking make it a candidate for electronic materials, especially in the field of organic photovoltaics or light-emitting diodes (LEDs) .

Environmental Chemistry

The compound’s potential for forming metal complexes can be leveraged in environmental chemistry for the removal of heavy metals from wastewater. Schiff bases derived from this compound could chelate metal ions, facilitating their extraction from contaminated sources .

Analytical Chemistry

In analytical chemistry, the compound could be used to develop new chromogenic or fluorogenic sensors. The nitrophenyl group can undergo specific reactions leading to color change or fluorescence, which can be useful in detecting the presence of various analytes .

Coordination Chemistry

N-(3-nitrophenyl)-2H-chromene-3-carboxamide: can act as a ligand in coordination chemistry to form complexes with transition metals. These complexes can be studied for their magnetic, electronic, and structural properties, which are relevant in various applications, including catalysis and materials science .

Safety and Hazards

As with any chemical compound, handling “N-(3-nitrophenyl)-2H-chromene-3-carboxamide” would require appropriate safety measures. This might include wearing protective clothing and eye protection, and ensuring good ventilation . The compound could also present specific hazards depending on its physical and chemical properties .

Future Directions

properties

IUPAC Name |

N-(3-nitrophenyl)-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-16(17-13-5-3-6-14(9-13)18(20)21)12-8-11-4-1-2-7-15(11)22-10-12/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINYYJRYOAPLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-nitrophenyl)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)

![2-[1-[(3,5-Dimethoxyphenyl)methyl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2855987.png)

![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B2855989.png)

![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)

![1-[(2-Methyl-5-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2855994.png)

![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)

![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B2856000.png)

![4-Chloro-2-[(dimethylamino)methyl]-6-methylbenzenol](/img/structure/B2856002.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2856003.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2856004.png)